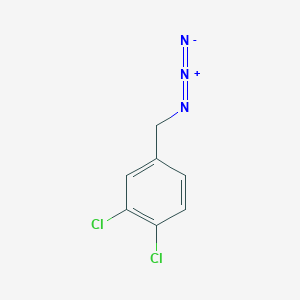![molecular formula C15H19N3O4S B2692642 3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2176201-94-6](/img/structure/B2692642.png)
3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Design and Hypoglycemic Activity
Research has led to the design and synthesis of various thiazolidine-2,4-diones, indicating potential for hypoglycemic activity. For instance, a study focused on synthesizing imidazopyridine thiazolidine-2,4-diones to evaluate their effects on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice. These findings contribute to understanding the structure-activity relationships of such compounds, suggesting a framework for developing novel hypoglycemic agents (Oguchi et al., 2000).
Structural Exploration and Spectral Analysis
Another area of interest involves the synthesis and structural characterization of racemic imidazolidine-2,4-diones. A study provided a comprehensive analysis comparing experimental and theoretical structural, spectral, and thermal properties. This research underscores the importance of detailed molecular characterization in the development of new compounds with potential pharmacological applications (Prasad et al., 2018).
Cytotoxicity and ROS Generation
The synthesis of selenium-containing dispiro indolinones based on 2-selenoxo-imidazolidin-4-ones highlighted their cytotoxicity against cancer cell lines and ability to generate reactive oxygen species (ROS). This research delineates a new class of compounds with promising anticancer properties, demonstrating the potential therapeutic applications of imidazolidine derivatives (Novotortsev et al., 2021).
Fluorescence and Bioorthogonal Chemistry
The development of highly fluorescent organoboron complexes containing imidazolidine-2,4-dione moieties has been explored. These compounds exhibit strong fluorescence and absorption across the UV-Vis spectrum, suggesting applications in bioorthogonal chemistry and as potential imaging agents (Garre et al., 2019).
Anti-Alzheimer and Anti-COX-2 Activities
Research into novel bipyridine derivatives containing imidazolidine-2,4-dione structures has shown potential anti-Alzheimer and anti-COX-2 activities. This suggests the versatility of imidazolidine derivatives in developing therapeutic agents for neurodegenerative diseases and inflammation (Attaby et al., 2009).
Mechanism of Action
Mode of action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
Without specific information on “3-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione”, it’s challenging to determine the exact biochemical pathways it affects. Compounds with a pyrrolidine ring have been found to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of action
Compounds with a pyrrolidine ring have been found to have diverse biological activities .
Properties
IUPAC Name |
3-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-14-10-16-15(20)18(14)13-6-8-17(11-13)23(21,22)9-7-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXTYXRCDXAADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)
![6-[5-(3-Fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)



![N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2692570.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)
![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)

![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)
